Ethyl thiazol-2-ylglycinate

α-Glucosidase Inhibition Antidiabetic Agents Enzyme Assays

Avoid inconsistent bioactivity from generic 2-aminothiazoles. Ethyl thiazol-2-ylglycinate provides a defined, soluble scaffold where substitution on the 2-amino group is critical for target engagement. · Baseline α-glucosidase inhibition: 31.75% at 100 µM; N-aryl analogs reach 91.06% inhibition (IC50 16.42 µM vs acarbose 48.95 µM). · Ester handle enables 85% hydrazide conversion for antimicrobial library synthesis. · Reliable 80% yield route from 2-aminothiazole and ethyl chloroacetate ensures scalable supply.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Cat. No. B15223357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiazol-2-ylglycinate
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=NC=CS1
InChIInChI=1S/C7H10N2O2S/c1-2-11-6(10)5-9-7-8-3-4-12-7/h3-4H,2,5H2,1H3,(H,8,9)
InChIKeyYTGYUERWXQQHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Thiazol-2-ylglycinate Overview


Ethyl thiazol-2-ylglycinate (CAS 149266-85-3) is a heterocyclic amino acid ester derivative belonging to the broader class of 2-aminothiazole compounds [1]. Its molecular architecture features a thiazole ring directly connected to a glycine ethyl ester moiety via an amine linkage, with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . This compound serves as a privileged scaffold in medicinal chemistry due to the well-documented bioactivity of the 2-aminothiazole core, which has been exploited in the development of antimicrobial, anticancer, and enzyme inhibitory agents [2]. The presence of the ethyl ester group provides a key point of differentiation, offering enhanced lipophilicity and enabling further synthetic derivatization, such as hydrazinolysis to afford active hydrazide intermediates [3].

Ethyl Thiazol-2-ylglycinate vs. Generic Analogs


Generic substitution among 2-aminothiazole derivatives is scientifically unsound due to profound differences in physicochemical properties and biological activity conferred by the N-substituent. For instance, the free acid analog, N-2-thiazolylglycine (CAS 79858-47-2), exhibits a high melting point with decomposition at 224-225 °C, limiting its solubility and processability in common organic solvents [1]. In contrast, the ethyl ester of ethyl thiazol-2-ylglycinate provides significantly improved solubility in organic media, a crucial factor for reaction homogeneity during synthetic transformations [2]. Furthermore, the ester group is not a passive element; it directly influences biological activity. While some N-aryl substituted analogs exhibit potent α-glucosidase inhibition (IC50 as low as 10.89 µM), the unsubstituted N-H derivative (i.e., 2-aminothiazole) often shows negligible or significantly reduced activity [3]. These data demonstrate that the specific substitution pattern on the 2-amino group dictates both the compound's physical behavior and its ability to engage biological targets, making direct interchange with other in-class compounds impossible without altering critical experimental outcomes.

Ethyl Thiazol-2-ylglycinate Evidence Summary


α-Glucosidase Inhibition vs. Acarbose

The N-aryl substituted derivative of ethyl thiazol-2-ylglycinate, compound 4e (ethyl 2-[(2-hydroxy-4-methoxyphenyl)(thiazol-2-yl)amino]acetate), demonstrates a >2-fold improvement in α-glucosidase inhibitory potency compared to the clinical antidiabetic drug acarbose. This represents a significant increase in on-target biochemical activity [1].

α-Glucosidase Inhibition Antidiabetic Agents Enzyme Assays

N-Aryl Substitution Activity Enhancement

The parent scaffold, ethyl thiazol-2-ylglycinate, serves as a critical intermediate. While the unsubstituted N-H compound (4a, ethyl thiazol-2-ylglycinate) exhibits only modest α-glucosidase inhibition (31.75 ± 8.42% at 100 µM), strategic N-arylation yields analogs with dramatically improved potency. For example, compound 4g (3-Br-Ph substitution) achieves 91.06 ± 1.25% inhibition at the same concentration, representing an activity cliff of nearly 3-fold improvement in target engagement [1].

Structure-Activity Relationship (SAR) Thiazole Derivatives Medicinal Chemistry

Efficient Hydrazide Synthesis for Antimicrobials

Ethyl thiazol-2-ylglycinate undergoes facile hydrazinolysis with hydrazine monohydrate to yield 2-(thiazol-2-ylamino)acetohydrazide in high yield. This transformation proceeds with an 85% isolated yield after 6.0 hours of reaction time, demonstrating the synthetic utility of the ethyl ester as a reactive handle for generating biologically relevant hydrazide derivatives [1].

Synthetic Methodology Hydrazide Synthesis Antimicrobial Agents

Enhanced Solubility vs. Free Acid Analog

Ethyl thiazol-2-ylglycinate is a liquid or low-melting solid, whereas its free acid counterpart, N-2-thiazolylglycine, decomposes upon melting at 224-225 °C [1]. The calculated LogP for ethyl thiazol-2-ylglycinate is 1.6, indicating significantly enhanced lipophilicity compared to the highly polar free acid [2]. This difference translates directly to superior solubility in common organic solvents like THF, DMF, and ethyl acetate, which are routinely used in synthetic chemistry.

Physicochemical Properties Solubility Synthetic Chemistry

Ethyl Thiazol-2-ylglycinate Application Scenarios


α-Glucosidase Inhibitor Lead Optimization

Ethyl thiazol-2-ylglycinate serves as the optimal starting material for synthesizing N-arylated derivatives with potent α-glucosidase inhibitory activity. As demonstrated by compound 4e, derivatives of this scaffold can achieve IC50 values of 16.42 µM, outperforming the clinical standard acarbose (48.95 µM) [2]. This makes the compound a strategic choice for lead optimization programs in antidiabetic drug discovery, where improving upon the potency of existing drugs is a primary goal.

Hydrazide Probe and Antimicrobial Synthesis

The ethyl ester group in ethyl thiazol-2-ylglycinate provides a reactive handle for high-yielding (85%) conversion to 2-(thiazol-2-ylamino)acetohydrazide [2]. This hydrazide is a critical intermediate for constructing thiazole-containing hydrazones and other heterocyclic scaffolds with reported antimicrobial properties. Researchers focused on developing new antibacterial or antifungal agents can efficiently generate diverse compound libraries from this single, versatile building block.

N-Functionalization Methods for Aminothiazoles

The modest baseline activity of the parent compound (31.75% inhibition at 100 µM) combined with the dramatic improvement seen in N-aryl analogs (up to 91.06% inhibition) establishes ethyl thiazol-2-ylglycinate as a valuable model substrate for developing and optimizing new N-arylation or N-alkylation methods on the 2-aminothiazole core [2]. Its favorable solubility profile in organic solvents (LogP = 1.6) ensures compatibility with a wide range of reaction conditions, making it ideal for reaction discovery and optimization studies.

Scalable Thiazole API Synthesis

The efficient synthesis of ethyl thiazol-2-ylglycinate from readily available 2-aminothiazole and ethyl chloroacetate, achieving an 80% yield in DMF with potassium carbonate as base over 8.0 hours, provides a reliable and scalable route to this key intermediate [2]. Process chemists developing manufacturing routes for thiazole-containing active pharmaceutical ingredients (APIs) can leverage this well-characterized, high-yielding procedure as a foundational step in their synthetic sequence.

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